![molecular formula C14H17N3O B4690392 N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methylbenzamide](/img/structure/B4690392.png)
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methylbenzamide
Übersicht
Beschreibung
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and metabolism, and A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity.
Wirkmechanismus
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methylbenzamide activates AMPK by binding to the γ-subunit of the enzyme, which leads to allosteric activation of the enzyme. This activation leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, all of which contribute to improved metabolic function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, reduce lipid accumulation in adipocytes, and improve mitochondrial function. It has also been shown to reduce inflammation and oxidative stress, which are key contributors to the development of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methylbenzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, which makes it a valuable tool for studying the AMPK signaling pathway. However, there are also limitations to its use. It has been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, its potency and efficacy can vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methylbenzamide. One area of interest is the development of more potent and selective AMPK activators that have fewer off-target effects. Another area of interest is the investigation of the long-term effects of this compound on metabolic function and overall health. Additionally, there is potential for the development of this compound as a therapeutic agent for the treatment of metabolic disorders such as type 2 diabetes and obesity.
Wissenschaftliche Forschungsanwendungen
N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methylbenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which makes it a promising candidate for the treatment of type 2 diabetes. It has also been shown to increase fatty acid oxidation and reduce lipid accumulation in adipocytes, which suggests it may have potential applications in the treatment of obesity.
Eigenschaften
IUPAC Name |
N-(1-ethyl-5-methylpyrazol-4-yl)-3-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-17-11(3)13(9-15-17)16-14(18)12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTMGAOXHDSBHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=CC=CC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.